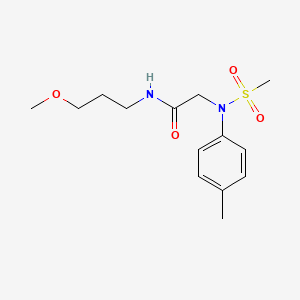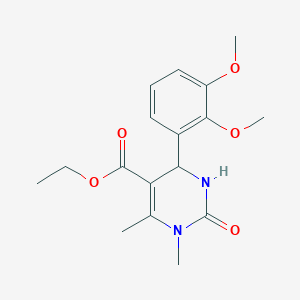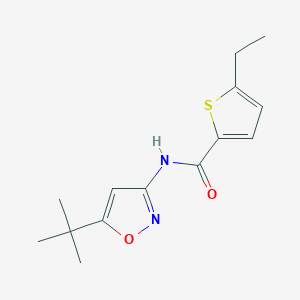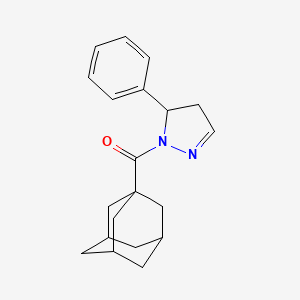
N~1~-(3-methoxypropyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~-(3-methoxypropyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as MPMPG, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPMPG belongs to the class of glycine receptor agonists and has been found to exhibit potent analgesic and anti-inflammatory effects.
作用机制
MPMPG acts as a glycine receptor agonist, which means that it enhances the activity of glycine receptors in the brain and spinal cord. Glycine receptors are important for regulating the transmission of pain signals in the nervous system. By enhancing the activity of glycine receptors, MPMPG can reduce the transmission of pain signals and alleviate pain and inflammation.
Biochemical and Physiological Effects:
MPMPG has been shown to have a number of biochemical and physiological effects. It has been found to reduce the release of pro-inflammatory cytokines, which are molecules that play a key role in the development of inflammation. MPMPG has also been shown to increase the activity of GABA receptors, which are important for regulating the transmission of inhibitory signals in the brain. This may contribute to its anxiolytic effects.
实验室实验的优点和局限性
One of the main advantages of MPMPG is its potent analgesic and anti-inflammatory effects. This makes it a promising candidate for the development of new painkillers and anti-inflammatory drugs. Additionally, MPMPG has been found to have a favorable safety profile in animal studies, with no significant adverse effects reported. However, one of the limitations of MPMPG is its complex synthesis method, which may make it difficult to produce on a large scale.
未来方向
There are a number of potential future directions for the study of MPMPG. One area of interest is the development of new painkillers and anti-inflammatory drugs based on the structure of MPMPG. Another area of interest is the investigation of the anxiolytic effects of MPMPG and its potential use in the treatment of anxiety disorders. Additionally, further research is needed to explore the potential of MPMPG in the treatment of epilepsy and other neurological disorders.
合成方法
The synthesis of MPMPG involves the reaction of 4-methylbenzenesulfonyl chloride with N-(3-methoxypropyl)glycine in the presence of a base. The resulting product is then treated with methylmagnesium bromide to yield the final compound, MPMPG. The synthesis of MPMPG is a complex process that requires careful handling of the reactants and a high level of expertise.
科学研究应用
MPMPG has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent analgesic and anti-inflammatory effects in animal models of pain and inflammation. MPMPG has also been shown to be effective in treating neuropathic pain, a type of chronic pain that is often difficult to manage with conventional painkillers. Additionally, MPMPG has been investigated for its potential use in the treatment of anxiety disorders and epilepsy.
属性
IUPAC Name |
N-(3-methoxypropyl)-2-(4-methyl-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4S/c1-12-5-7-13(8-6-12)16(21(3,18)19)11-14(17)15-9-4-10-20-2/h5-8H,4,9-11H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJPADDYAYDOYTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)NCCCOC)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxypropyl)-2-(4-methyl-N-methylsulfonylanilino)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-({[3-(ethoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}carbonyl)-3-nitrobenzoic acid](/img/structure/B5215107.png)
![diisopropyl 2,6-dimethyl-4-[5-(2-nitrophenyl)-2-furyl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5215119.png)


![7-[(4-bromobenzyl)oxy]-6-chloro-4-propyl-2H-chromen-2-one](/img/structure/B5215133.png)
![bis[2-(dibenzylamino)ethyl] succinate](/img/structure/B5215149.png)

![2-butyl-N-[(1-hydroxycyclohexyl)methyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5215164.png)
![3-chloro-4-{[1-(2-hydroxy-5-methoxybenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B5215168.png)
![5-{2-[(4-chlorophenyl)thio]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5215174.png)

![N,N-dimethyl-4-[3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]aniline](/img/structure/B5215187.png)
![N-allyl-3-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-2-propyn-1-ylbenzamide](/img/structure/B5215194.png)